molecular formula C₂₆H₅₄NO₇P B116379 2-Stearoyl-sn-glycero-3-phosphocholine CAS No. 4421-58-3

2-Stearoyl-sn-glycero-3-phosphocholine

Cat. No.: B116379
CAS No.: 4421-58-3
M. Wt: 523.7 g/mol
InChI Key: IQGPMZRCLCCXAG-RUZDIDTESA-N
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Description

2-Octadecanoyl-sn-glycero-3-phosphocholine, also known as 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), is a phosphatidylcholine with stearoyl (octadecanoyl) acyl groups . It is generally the most abundant lipid in animal cell membranes, providing a structural framework .


Synthesis Analysis

The synthesis of 2-Octadecanoyl-sn-glycero-3-phosphocholine is computationally generated . The exact mass is calculated to be 677.499557 with the formula C36H72NO8P .


Molecular Structure Analysis

The molecular structure of 2-Octadecanoyl-sn-glycero-3-phosphocholine is represented by the formula C36H72NO8P . The InChiKey is SFECNOKDRVZBKD-UUWRZZSWSA-N .


Chemical Reactions Analysis

As a phosphatidylcholine, 2-Octadecanoyl-sn-glycero-3-phosphocholine plays a key role in the formation of membrane bilayers . It is also an integral component of the lipoproteins, especially the HDL .


Physical and Chemical Properties Analysis

The exact mass of 2-Octadecanoyl-sn-glycero-3-phosphocholine is calculated to be 677.499557 with the formula C36H72NO8P .

Scientific Research Applications

Physical Chemical Characteristics and Biological Activities

2-Octadecanoyl-sn-glycero-3-phosphocholine and its analogs, such as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, have been explored for their physical chemical characteristics, particularly focusing on their critical micellar concentration and biological activities. These studies employed a variety of analytical techniques including NMR, gas liquid chromatography, and surface tension techniques, revealing that these compounds likely exist as monomolecular species at concentrations typically used in biological studies. This indicates that their diverse biological activities cannot be explained solely by their physical properties like critical micellar concentration (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Effects on Secretion in Exocrine Secretory Glands

Analogous compounds of 2-Octadecanoyl-sn-glycero-3-phosphocholine have been observed to significantly stimulate amylase release in guinea pig isolated parotid gland and exocrine pancreatic lobules, suggesting their impact on the function of exocrine glands at low concentrations. These effects resemble those produced by acetylcholine and result from the interaction with plasma membrane receptors (Söling, Eibl, & Fest, 1984).

NMR Studies and Molecular Organization in Multibilayers

Magic-angle spinning NMR studies have been employed to understand the molecular organization in multibilayers formed by compounds like 1-octadecanoyl-2-decanoyl-sn-glycero-3-phosphocholine. These studies offer insights into the liquid crystalline-to-gel phase transition, motional behavior of chemical moieties, and suggest a degree of interdigitation in the multibilayers formed by these phospholipids (Halladay, Stark, Ali, & Bittman, 1990).

Intestinal Absorption and Inhibition of Phospholipases

Research has also been directed towards understanding the intestinal absorption of phospholipid analogs like 1-dodecyl 2-[1-14C] octanamido-sn-2-deoxy-glycero-3-phosphocholine in rats. These studies highlight their high rate of absorption and potential as inhibitors of phospholipases, enzymes critical in various biological processes (Boucrot, Bourass, Elkihel, Letourneux, & Gandemer, 1997).

Interaction with Ion Channels and Potential Therapeutic Applications

The interaction of phospholipid compounds with plasma membrane ion channels has been hypothesized, leading to the modulation of their function. This property is being explored for potential therapeutic applications, particularly in the context of anti-cancer properties (Potier et al., 2011).

Mechanism of Action

Target of Action

2-Octadecanoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine, is a type of phospholipid that plays a crucial role in the structure and function of biological membranes . It is a metabolite produced during a metabolic reaction in a mouse (Mus musculus) .

Mode of Action

Phosphatidylcholines, including 2-Octadecanoyl-sn-glycero-3-phosphocholine, are key components of cell membranes and play a vital role in maintaining the structural integrity of cells. They also participate in cell signaling, functioning as precursors for intracellular messengers .

Biochemical Pathways

As a phosphatidylcholine, 2-Octadecanoyl-sn-glycero-3-phosphocholine is involved in several biochemical pathways. It is a biosynthetic precursor of the acetylcholine neurotransmitter , which is essential for nerve impulse transmission. It also participates in lipid metabolism and is involved in the formation of lipoproteins, which are responsible for transporting lipids through the bloodstream .

Pharmacokinetics

As a phospholipid, it is likely to be absorbed in the intestines, incorporated into chylomicrons, and transported via the lymphatic system into the bloodstream

Result of Action

The action of 2-Octadecanoyl-sn-glycero-3-phosphocholine at the cellular level results in the maintenance of cell membrane integrity and fluidity. It also contributes to cell signaling processes and the transport of lipids in the body .

Action Environment

The action of 2-Octadecanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, changes in diet can affect the levels of phosphatidylcholines in the body. Additionally, certain diseases or conditions, such as liver disease or malabsorption syndromes, can impact the body’s ability to metabolize and utilize phosphatidylcholines .

Safety and Hazards

No special measures are required for handling 2-Octadecanoyl-sn-glycero-3-phosphocholine. It generally does not irritate the skin . In case of inhalation, fresh air should be supplied and a doctor should be consulted if complaints persist .

Future Directions

2-Octadecanoyl-sn-glycero-3-phosphocholine is used as a non-hydrolyzable ether lipid in calcein-containing vesicles for calcein encapsulation . This suggests potential applications in the field of drug delivery and biomedical research.

Biochemical Analysis

Biochemical Properties

2-Octadecanoyl-sn-glycero-3-phosphocholine is known to interact with various enzymes and proteins. It is a 2-acyl-sn-glycero-3-phosphoethanolamine in which the acyl group is specified as octadecanoyl (stearoyl) . The nature of these interactions is complex and multifaceted, contributing to its diverse roles in biochemical reactions .

Cellular Effects

The effects of 2-Octadecanoyl-sn-glycero-3-phosphocholine on cells and cellular processes are extensive. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . Its unique chemical properties allow it to form stable bilayers and vesicles, encapsulating drugs and delivering them to specific targets within the body .

Molecular Mechanism

At the molecular level, 2-Octadecanoyl-sn-glycero-3-phosphocholine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2-Octadecanoyl-sn-glycero-3-phosphocholine can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

2-Octadecanoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Octadecanoyl-sn-glycero-3-phosphocholine is transported and distributed through complex mechanisms. It can interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

[(2R)-3-hydroxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGPMZRCLCCXAG-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106459
Record name (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(0:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4421-58-3
Record name (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4421-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(0:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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